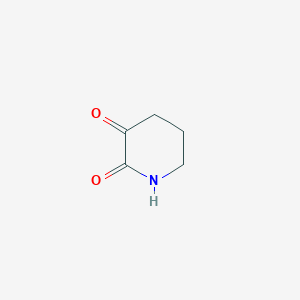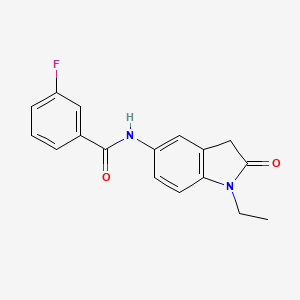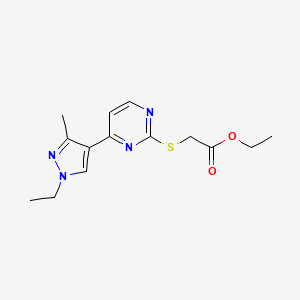![molecular formula C12H10N4O B2490328 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one CAS No. 2415509-65-6](/img/structure/B2490328.png)
5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolopyridazine derivatives, which have been reported to exhibit a wide range of biological activities including antitumor, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one involves the inhibition of DNA topoisomerase II, which is an essential enzyme for DNA replication and transcription. The compound binds to the enzyme and prevents the cleavage of DNA, leading to the accumulation of DNA double-strand breaks. This, in turn, triggers apoptosis in cancer cells, which is the main mechanism of its antitumor activity.
Biochemical and Physiological Effects:
5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, which is a desirable effect for its antitumor activity. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which is beneficial for its anti-inflammatory activity. The compound has also been reported to exhibit antibacterial activity against Gram-positive bacteria, which is a desirable effect for its antimicrobial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one is its potent antitumor activity. The compound has been shown to exhibit inhibitory activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been reported to exhibit anti-inflammatory and antimicrobial properties, which further expands its potential therapeutic applications.
However, there are some limitations associated with the use of 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one in lab experiments. The compound has a low solubility in water, which can make it challenging to prepare aqueous solutions for in vitro experiments. Additionally, the compound has a low bioavailability, which can limit its efficacy in vivo.
Direcciones Futuras
There are several future directions that can be explored in the research of 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one. One of the major areas of research is the development of more potent derivatives of this compound. Several studies have reported that the modification of the benzyl group can lead to improvements in the antitumor activity of the compound. Additionally, the development of more water-soluble derivatives can overcome the limitations associated with the low solubility of the compound.
Another future direction is the investigation of the mechanism of action of 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one. Although the inhibition of DNA topoisomerase II is the main mechanism of its antitumor activity, the compound has been reported to exhibit other biological activities. Further studies can shed light on the molecular targets and pathways involved in the biological effects of this compound.
Conclusion:
In conclusion, 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound exhibits potent antitumor, anti-inflammatory, and antimicrobial properties, which make it a promising candidate for the development of new drugs. However, there are some limitations associated with the use of this compound in lab experiments, which can be overcome through the development of more potent and water-soluble derivatives. Further studies can shed light on the mechanism of action and molecular targets of this compound, which can further expand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one involves the reaction of 4-aminopyridazine with benzyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate urea derivative, which undergoes cyclization to give the final product. The yield of the synthesis process is reported to be around 60-70%, and the purity of the compound can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antitumor activity. Several studies have reported that this compound exhibits potent inhibitory activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of this compound involves the inhibition of DNA topoisomerase II, which is an essential enzyme for DNA replication and transcription.
Apart from its antitumor activity, 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one has also been reported to exhibit anti-inflammatory and antimicrobial properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been reported to exhibit potent antibacterial activity against Gram-positive bacteria.
Propiedades
IUPAC Name |
5-benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12-7-6-11-14-13-9-16(11)15(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILSGXIOIPVRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC3=NN=CN32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Furoyl)-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]piperazine](/img/structure/B2490246.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid](/img/structure/B2490247.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2490248.png)
![1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2490251.png)




![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2490260.png)

![N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2490266.png)

![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490268.png)